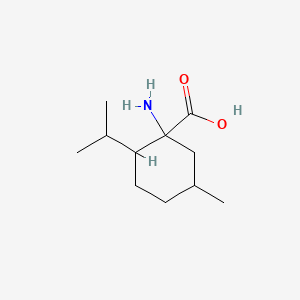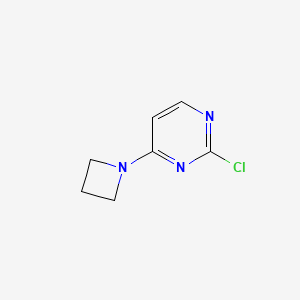
2-(chloromethyl)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(chloromethyl)-4-methoxyaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of benzyl chloride, where the benzene ring is substituted with an amino group at the 2-position and a methoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-methoxyaniline typically involves the chlorination of 2-Amino-5-methoxybenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the alcohol to the chloride.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The choice of chlorinating agent and reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(chloromethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzylamine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 2-Amino-5-methoxybenzyl azide, 2-Amino-5-methoxybenzyl thiocyanate, and 2-Amino-5-methoxybenzyl methoxide.
Oxidation: Products include 2-Nitro-5-methoxybenzyl chloride and 2-Nitroso-5-methoxybenzyl chloride.
Reduction: The major product is 2-Amino-5-methoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-4-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino and methoxy groups can interact with specific molecular targets, modulating their activity. For example, the compound may inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding pockets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorobenzyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.
2-Amino-4-methoxybenzyl chloride: The methoxy group is at the 4-position instead of the 5-position.
2-Amino-5-methoxybenzyl alcohol: The alcohol derivative of the compound.
Uniqueness
2-(chloromethyl)-4-methoxyaniline is unique due to the presence of both amino and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The specific positioning of these groups can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
AWUQKTSPRJBWCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)





![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)





![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)
